N-[(2-chlorophenyl)methyl]-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
Description
The exact mass of the compound this compound is 421.9984189 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S3/c19-14-5-2-1-4-12(14)9-20-17(23)8-13-10-25-18(21-13)26-11-15(22)16-6-3-7-24-16/h1-7,10H,8-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJBEORAQLEWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a complex organic compound with potential biological applications. Its unique structural features, including a chlorophenyl group and thiazole moiety, suggest diverse interactions within biological systems. This article reviews the compound's biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The IUPAC name of the compound indicates a complex arrangement of functional groups that may influence its biological properties. The molecular formula is , with a molecular weight of approximately 365.85 g/mol. The compound's structure is illustrated below:
Anticancer Properties
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer activities. For instance, derivatives of thiazolidinones have shown cytotoxic effects against various cancer cell lines. A study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinones, finding that certain derivatives effectively reduced cell viability in glioblastoma multiforme cells . The specific mechanisms often involve the induction of apoptosis and modulation of signaling pathways associated with tumor growth.
Enzyme Inhibition
Thiazole derivatives have been reported as inhibitors of key enzymes involved in cancer progression and metabolic disorders. For example, some thiazolidine derivatives act as inhibitors of tyrosyl-DNA phosphodiesterase I and neuraminidase . These interactions suggest potential therapeutic roles in managing cancers and viral infections.
Study 1: Antitumor Activity
A study published in Pharmaceutical Research explored the synthesis and biological evaluation of thiazolidinone derivatives, including those structurally related to our compound. The results highlighted several derivatives exhibiting potent antitumor activity against multiple cancer cell lines (e.g., MDA-MB-231, HCT116) through mechanisms involving apoptosis induction .
Study 2: Enzyme Inhibition Assays
In another study assessing enzyme inhibition, various thiazolidine derivatives were screened for their ability to inhibit α-amylase and urease. Several compounds demonstrated significant inhibitory effects compared to standard drugs, suggesting therapeutic potential for metabolic disorders .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
